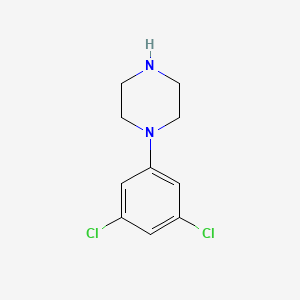

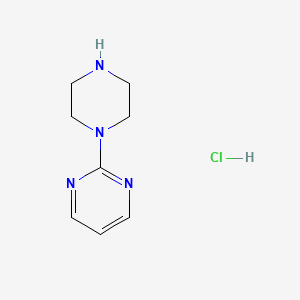

Clorhidrato de 1-(2-pirimidil)piperazina

Descripción general

Descripción

1-(2-Pyrimidyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Pyrimidyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Pyrimidyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrimidyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivo de Derivatización para Grupos Carboxilo en Péptidos

El clorhidrato de 1-(2-pirimidil)piperazina se puede utilizar como un reactivo de derivatización para los grupos carboxilo en péptidos . Esta aplicación es particularmente útil en la síntesis de péptidos y la investigación de proteínas, donde puede ayudar a mejorar la solubilidad y la estabilidad de los péptidos.

Análisis Espectrofotométrico de Fosfopeptidos

Este compuesto también se puede utilizar para la derivatización de grupos carboxilo durante el análisis espectrofotométrico de fosfopeptidos . Esto permite la detección y cuantificación de fosfopeptidos, que son importantes en el estudio de la fosforilación de proteínas, un mecanismo clave en la señalización celular.

Síntesis de Derivados de Pirrolopiridina

El this compound se puede utilizar como reactivo de partida para la síntesis de 3-{(4-(pirimidin-2-il)piperazin-1-il)metil}-1H-pirrolo[2,3-b]piridina . Estos derivados de pirrolopiridina tienen aplicaciones potenciales en química medicinal debido a su actividad biológica.

Síntesis de Derivados de Piridazinol

También se puede utilizar en la síntesis de 3-fenil-6-(4-(pirimidin-2-il)piperazin-1-il)piridazin-4-ol . Los derivados de piridazinol son conocidos por su amplia gama de actividades farmacológicas, incluidos los efectos antiinflamatorios, analgésicos y antipiréticos.

Determinación de Isocianatos en el Aire

El this compound se puede utilizar como reactivo para la determinación de isocianatos alifáticos y aromáticos en el aire mediante HPLC de fase inversa . Esto es importante en el control ambiental y la salud ocupacional, ya que los isocianatos son productos químicos industriales comunes que pueden causar problemas respiratorios.

Determinación Fluorométrica de Diisocianatos en el Aire

Este compuesto se puede utilizar como reactivo para la determinación fluorométrica de diisocianatos en el aire . Esta aplicación es particularmente relevante en el campo de la higiene industrial, ya que los diisocianatos son potentes sensibilizadores respiratorios y una causa común de asma ocupacional.

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, to which 1-(2-pyrimidyl)piperazine hydrochloride belongs, often interact with gaba receptors .

Mode of Action

Piperazine derivatives are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .

Biochemical Pathways

It is known that gaba receptor agonists generally affect the gabaergic system, which plays a crucial role in the central nervous system’s inhibitory functions .

Pharmacokinetics

It is known that the compound is a metabolite of buspirone , suggesting that it may share similar pharmacokinetic properties.

Result of Action

As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, resulting in flaccid paralysis .

Análisis Bioquímico

Biochemical Properties

1-(2-Pyrimidyl)piperazine hydrochloride is known to interact with various enzymes and proteins. It is known to act as an antagonist of the α2-adrenergic receptor . The nature of these interactions involves binding to the active sites of these biomolecules, altering their conformation and modulating their activity .

Cellular Effects

The effects of 1-(2-Pyrimidyl)piperazine hydrochloride on cells are primarily related to its influence on cell signaling pathways. By acting as an antagonist of the α2-adrenergic receptor, it can modulate the signaling pathways associated with this receptor, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(2-Pyrimidyl)piperazine hydrochloride exerts its effects through binding interactions with biomolecules such as the α2-adrenergic receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .

Metabolic Pathways

1-(2-Pyrimidyl)piperazine hydrochloride is involved in metabolic pathways as a metabolite of buspirone . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJLHLTVRVTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384767 | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94021-22-4, 78069-54-2 | |

| Record name | Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

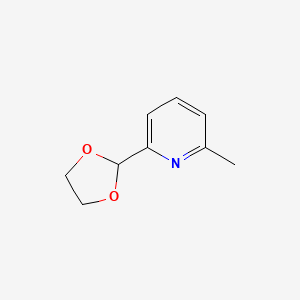

Synthesis routes and methods

Procedure details

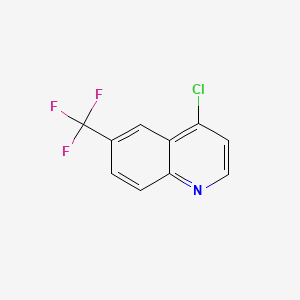

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.